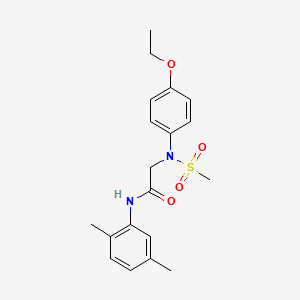
N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects on various neurological disorders.
Mechanism of Action
The exact mechanism of action of N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve the modulation of multiple neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase mitochondrial function, reduce oxidative stress, and protect against neuronal cell death. In addition, N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to cross the blood-brain barrier, allowing for direct effects on the central nervous system. However, N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have low bioavailability and a short half-life, which may limit its effectiveness in clinical settings.
Future Directions
Future research on N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide should focus on further elucidating its mechanism of action and identifying potential therapeutic targets for neurological disorders. In addition, studies should explore the potential of N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other drugs or therapies for enhanced therapeutic effects. Further clinical trials are also needed to determine the safety and efficacy of N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
In conclusion, N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a small molecule drug that has shown potential therapeutic effects on various neurological disorders. Its mechanism of action is not fully understood, but it is thought to involve the modulation of multiple neurotransmitter systems and has antioxidant and anti-inflammatory properties. Future research should focus on further elucidating its mechanism of action and identifying potential therapeutic targets for neurological disorders.
Scientific Research Applications
N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, N~1~-(2,5-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function, reduce neuronal cell death, and increase synaptic plasticity.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-25-17-10-8-16(9-11-17)21(26(4,23)24)13-19(22)20-18-12-14(2)6-7-15(18)3/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWMOTOUWOIQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569909.png)
![N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569913.png)
![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)
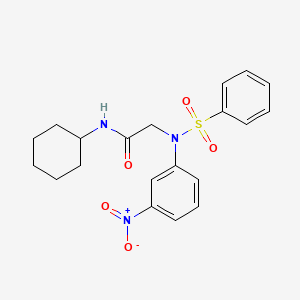
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3569931.png)

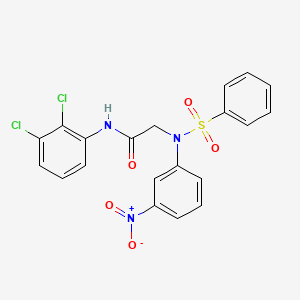
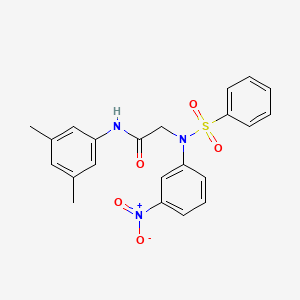
![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3569966.png)
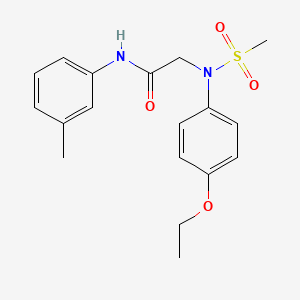


![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569996.png)
